N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide
Description
N-{4-[3-(Dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide core linked to a para-substituted phenyl ring. The phenyl group is further modified with a 3-(dimethylamino)-3-oxopropyl chain, which introduces both electron-donating (dimethylamino) and polar (oxo) functionalities.
Properties
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-20(2)17(21)13-10-14-8-11-16(12-9-14)19-18(22)15-6-4-3-5-7-15/h8-9,11-12,15H,3-7,10,13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDIRRZMXICPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethylamino Ketone Moiety: This step involves the reaction of dimethylamine with a suitable ketone precursor under acidic or basic conditions to form the dimethylamino ketone.
Attachment of the Phenyl Group: The dimethylamino ketone is then reacted with a phenyl halide in the presence of a base to form the phenyl-substituted intermediate.
Cyclohexane Ring Formation: The final step involves the cyclization of the intermediate with a cyclohexanecarboxylic acid derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone moiety to an alcohol or other reduced forms.
Substitution: The phenyl and cyclohexane rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism by which N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural analogs include derivatives with variations in the phenyl substituents, cyclohexane modifications, or amide functional groups. Below is a comparative analysis based on available literature (Table 1).
Table 1: Structural and Functional Comparison of N-{4-[3-(Dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide and Analogs
Key Observations:
- Lipophilicity : The trifluoromethyl-substituted analog (LogP ~3.0) exhibits higher lipophilicity than the target compound (LogP ~2.1), attributed to the CF₃ group’s hydrophobicity . In contrast, the naphthyl-containing analog (LogP ~4.5) is significantly more lipophilic due to its bulky aromatic system .
- Conversely, the CF₃ group in the trifluoromethyl analog introduces strong electron-withdrawing effects, which may influence receptor binding kinetics .
- Conformational Rigidity : The naphthyl-substituted analog’s fused aromatic system likely restricts rotational freedom, favoring interactions with planar binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
